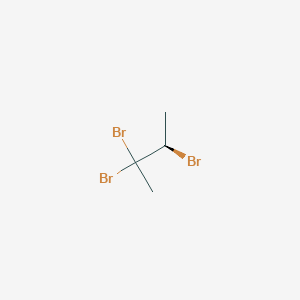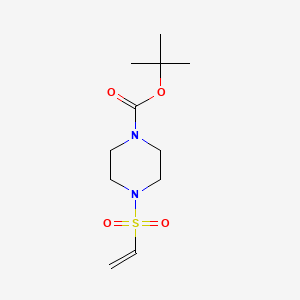
2,2,3-Tribromo-butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,3-Tribromo-butane is an organic compound with the molecular formula C₄H₇Br₃ It is a halogenated derivative of butane, characterized by the presence of three bromine atoms attached to the carbon atoms in the butane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,2,3-Tribromo-butane can be synthesized through the bromination of butane. The process involves the addition of bromine (Br₂) to butane under controlled conditions. The reaction typically requires a catalyst, such as iron bromide (FeBr₃), to facilitate the bromination process. The reaction is carried out at a temperature range of 50-70°C to ensure the selective bromination at the desired positions on the butane molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves a similar bromination process but on a larger scale. The reaction is conducted in a continuous flow reactor to maintain consistent reaction conditions and high yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,3-Tribromo-butane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to butane by using reducing agents like zinc (Zn) and hydrochloric acid (HCl).
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium hydroxide (KOH) in ethanol.
Reduction: Zinc (Zn) and hydrochloric acid (HCl).
Major Products Formed:
Substitution: Formation of alcohols or amines.
Elimination: Formation of alkenes.
Reduction: Formation of butane.
Wissenschaftliche Forschungsanwendungen
2,2,3-Tribromo-butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially as intermediates in drug synthesis.
Industry: Utilized in the production of flame retardants and other brominated compounds.
Wirkmechanismus
The mechanism of action of 2,2,3-tribromo-butane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic addition reactions, making it a useful reagent in organic synthesis. The pathways involved include the formation of carbon-bromine bonds and the subsequent substitution or elimination reactions.
Vergleich Mit ähnlichen Verbindungen
- 1,2,3-Tribromo-butane
- 1,1,2-Tribromo-butane
- 2,2,4-Tribromo-butane
Comparison: 2,2,3-Tribromo-butane is unique due to the specific positioning of the bromine atoms on the butane chain. This positioning influences its reactivity and the types of reactions it can undergo. Compared to other tribromo-butane isomers, this compound may exhibit different physical and chemical properties, such as boiling point, density, and reactivity towards nucleophiles and bases.
Eigenschaften
Molekularformel |
C4H7Br3 |
|---|---|
Molekulargewicht |
294.81 g/mol |
IUPAC-Name |
(3R)-2,2,3-tribromobutane |
InChI |
InChI=1S/C4H7Br3/c1-3(5)4(2,6)7/h3H,1-2H3/t3-/m1/s1 |
InChI-Schlüssel |
JDWNTZIECWWBAO-GSVOUGTGSA-N |
Isomerische SMILES |
C[C@H](C(C)(Br)Br)Br |
Kanonische SMILES |
CC(C(C)(Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R)-2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B13907287.png)
![Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907311.png)


![6-Bromo-2-methyl-7-(trifluoromethyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13907324.png)

![[cis-3-Methyl-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B13907332.png)


![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)



